Chelerythrine chloride
Overview
Description
Chelerythrine chloride is a benzophenanthridine alkaloid found in various plants, including Chelidonium majus (greater celandine), Macleaya cordata, and Zanthoxylum species . It is known for its potent biological activities, particularly as a selective and cell-permeable inhibitor of protein kinase C . This compound exhibits a range of pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects .
Mechanism of Action
Target of Action
Chelerythrine chloride is a natural benzophenanthridine alkaloid found in the plant Chelidonium majus . It is a potent, selective, and cell-permeable protein kinase C inhibitor . It also exhibits strong antibacterial activities against Gram-positive bacteria .
Mode of Action
this compound interacts with its targets in several ways. It inhibits protein kinase C, a key regulator of cellular functions . It also disrupts the bacterial cell wall and cell membrane, leading to protein leakage . Furthermore, it inhibits the sarco/endoplasmic reticulum Ca (2+)-ATPase, leading to an imbalance of calcium ions in the cell .
Biochemical Pathways
this compound affects various biochemical pathways. It inhibits the activity of protein kinase C, which plays a crucial role in several signaling pathways . It also disrupts bacterial cell walls and membranes, affecting the integrity of bacterial cells . Moreover, it inhibits the sarco/endoplasmic reticulum Ca (2+)-ATPase, leading to an accumulation of calcium ions in the cytoplasm .
Result of Action
this compound has multiple effects at the molecular and cellular levels. It inhibits protein kinase C, leading to changes in cellular signaling . It disrupts bacterial cell walls and membranes, causing bacterial death . It also inhibits the sarco/endoplasmic reticulum Ca (2+)-ATPase, leading to an accumulation of calcium ions in the cytoplasm and potentially causing cell death .
Biochemical Analysis
Biochemical Properties
Chelerythrine chloride plays a crucial role in various biochemical reactions. It is a potent, selective, and cell-permeable inhibitor of protein kinase C (PKC), with an IC50 value of 0.7 μM . This compound interacts with several biomolecules, including enzymes and proteins. For instance, this compound inhibits the binding of Bcl-xL to the Bak BH3 peptide, with an IC50 value of 1.5 μM, and displaces Bax from Bcl-xL . Additionally, it has been shown to inhibit the activity of the sarco/endoplasmic reticulum Ca2±ATPase (SERCA), leading to the accumulation of calcium ions in the cytoplasm .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It induces apoptosis in cancer cells by inhibiting SERCA activity, resulting in increased cytoplasmic calcium levels and subsequent mitochondrial calcium overload . This compound also activates the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways through oxidative stress mechanisms . Furthermore, this compound disrupts the interaction between Bcl-xL and Bax, promoting apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions and pathways. It inhibits protein kinase C by binding to its regulatory domain, preventing its activation . Additionally, this compound disrupts the binding of Bcl-xL to the Bak BH3 peptide, leading to the release of pro-apoptotic factors such as Bax . This compound also induces oxidative stress, activating the JNK and p38 MAPK pathways, which contribute to its pro-apoptotic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound induces reactive oxygen species (ROS) production and depletes glutathione (GSH) levels in TSC2-null cells . The induction of heme-oxygenase-1 (HMOX1/HO-1) with hemin has been shown to block chelerythrine-induced cell death . Additionally, this compound has been observed to inhibit the growth of TSC2-null xenograft tumors without systemic toxicity during extended treatment periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, pre-treatment with this compound at doses of 1, 5, and 10 mg/kg in mice has been shown to provide gastroprotective effects against ethanol-induced gastric mucosal lesions . Higher doses may lead to toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is biosynthesized from (S)-reticuline through a series of enzymatic reactions involving enzymes such as McoBBE, TfSMT, AmTDC, EcTNMT, PsMSH, EcP6H, and PsCPR . These enzymes facilitate the conversion of (S)-reticuline to chelerythrine, which can then be utilized in various biochemical processes .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. For example, the heterologous expression of MtABCG10 in Saccharomyces cerevisiae has been shown to enhance the metabolic flux of chelerythrine biosynthesis, leading to increased production . Additionally, this compound’s stability and solubility are improved in its chloride form, facilitating its transport and distribution .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound has been shown to translocate protein kinase C alpha (PKCα) from the cytosol to the membrane fraction in response to radiation-induced bystander effects . This translocation is an early event in radiation-induced responses and mediates tumor necrosis factor alpha (TNFα)-induced signaling pathways . Additionally, this compound has been observed to localize in the mitochondria, where it induces mitochondrial depolarization and cytochrome c release, leading to apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chelerythrine chloride can be synthesized through several methods. One common approach involves the extraction and purification from plant sources such as Macleaya cordata . The process typically includes high-speed counter-current chromatography using a solvent system of chloroform, methanol, and hydrochloric acid . The purified compound is then converted to its chloride form.
Industrial Production Methods
Industrial production of this compound often involves large-scale extraction from plant materials followed by purification using advanced chromatographic techniques . The process is optimized to achieve high purity and yield, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
Chelerythrine chloride undergoes several types of chemical reactions, including:
Oxidation: Chelerythrine can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups on the chelerythrine molecule.
Substitution: Substitution reactions can occur at different positions on the benzophenanthridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can yield reduced alkaloid forms .
Scientific Research Applications
Chelerythrine chloride has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Berberine: An isoquinoline alkaloid with antimicrobial and anti-inflammatory effects.
Palmatine: An alkaloid with similar pharmacological properties, including antimicrobial and anti-inflammatory activities.
Uniqueness
Chelerythrine chloride is unique due to its potent and selective inhibition of protein kinase C, making it a valuable tool in biochemical research . Its ability to permeate cell membranes and exert effects at low concentrations further distinguishes it from other similar compounds .
Properties
IUPAC Name |
1,2-dimethoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18NO4.ClH/c1-22-10-16-13(6-7-17(23-2)21(16)24-3)14-5-4-12-8-18-19(26-11-25-18)9-15(12)20(14)22;/h4-10H,11H2,1-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEEFNMFMNMASJY-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C2C(=C3C=CC(=C(C3=C1)OC)OC)C=CC4=CC5=C(C=C42)OCO5.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
34316-15-9 (Parent) | |
Record name | Chelerythrine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003895929 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70893481 | |
Record name | Chelerythrine chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70893481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3895-92-9 | |
Record name | Chelerythrine, chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3895-92-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chelerythrine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003895929 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3895-92-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36405 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Chelerythrine chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70893481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-dimethoxy-12-methyl[1,3]benzodioxolo[5,6-c]phenanthridinium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.314 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHELERYTHRINE CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7IC98TZ0PZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.